

# Comparative Analysis of 1Chlorocyclohexanecarboxylic Acid and Its Isomeric Alternatives

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Compound of Interest		
Compound Name:	1-Chlorocyclohexanecarboxylic	
	acid	
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For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Experimental Data

This guide provides a detailed comparative analysis of **1-Chlorocyclohexanecarboxylic acid** and its structural isomers, 2-Chlorocyclohexanecarboxylic acid and 4-

Chlorocyclohexanecarboxylic acid, alongside the parent compound, Cyclohexanecarboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting a side-by-side view of their physicochemical properties and spectroscopic data.

# **Physicochemical Properties**

The introduction of a chlorine atom to the cyclohexyl ring significantly influences the physicochemical properties of cyclohexanecarboxylic acid. The position of the chlorine atom further modulates these effects, leading to distinct characteristics for each isomer. A summary of available experimental data is presented below.



Property	1- Chlorocyclohe xanecarboxyli c acid	2- Chlorocyclohe xanecarboxyli c acid	4- Chlorocyclohe xanecarboxyli c acid	Cyclohexanec arboxylic acid
Molecular Formula	C7H11ClO2[1]	C7H11ClO2	C7H11ClO2[2]	C7H12O2
Molecular Weight	162.61 g/mol [1]	162.61 g/mol [3]	162.61 g/mol [2]	128.17 g/mol
Melting Point (°C)	60	Data not available	Data not available	29-31
Boiling Point (°C)	Data not available	Data not available	Data not available	232-233
рКа	Data not available	Data not available	Data available in IUPAC Digitized pKa Dataset (specific value not retrieved)[2]	4.9
CAS Number	25882-61-5	26041-69-0 (trans-isomer)[4]	56447-20-2[2]	98-89-5

Note: Experimental data for the chlorinated isomers is limited in publicly available databases. The provided data for 2- and 4-Chlorocyclohexanecarboxylic acid is largely based on computed values, with the exception of the noted pKa dataset for the 4-chloro isomer.

# **Spectroscopic Data Comparison**

Spectroscopic analysis provides critical insights into the structural features of these compounds. Below is a summary of expected and reported spectroscopic characteristics.

#### Infrared (IR) Spectroscopy

The IR spectra of all four compounds are expected to show a characteristic broad O-H stretching band for the carboxylic acid group around 2500-3300 cm<sup>-1</sup> and a strong C=O stretching band around 1700-1725 cm<sup>-1</sup>. The presence of the C-Cl bond in the chlorinated



isomers will introduce an additional absorption in the fingerprint region, typically between 600 and 800 cm<sup>-1</sup>.

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1$ H NMR spectra will show signals corresponding to the protons on the cyclohexane ring and the acidic proton of the carboxylic acid group. The chemical shift of the protons on the carbon bearing the chlorine atom is expected to be downfield compared to the corresponding protons in cyclohexanecarboxylic acid due to the electronegativity of chlorine. The acidic proton typically appears as a broad singlet at a downfield chemical shift ( $\delta > 10$  ppm).

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the  $^{13}$ C NMR spectra, the carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift ( $\delta > 170$  ppm). The carbon atom attached to the chlorine will also exhibit a downfield shift compared to the other methylene carbons in the ring.

# **Experimental Protocols**

The following are generalized protocols for the key experiments cited in this guide.

## **Determination of Melting Point**

A calibrated digital melting point apparatus is used. A small amount of the crystalline sample is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

#### Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of the spectrometer, and the spectrum is recorded over a range of 4000-400 cm<sup>-1</sup>.

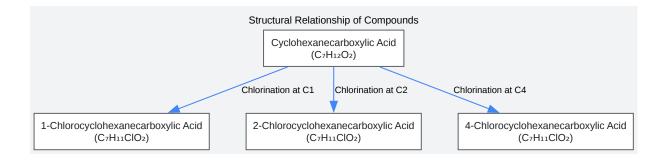
#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



 $^{1}$ H and  $^{13}$ C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

# **Logical Relationships and Workflows**

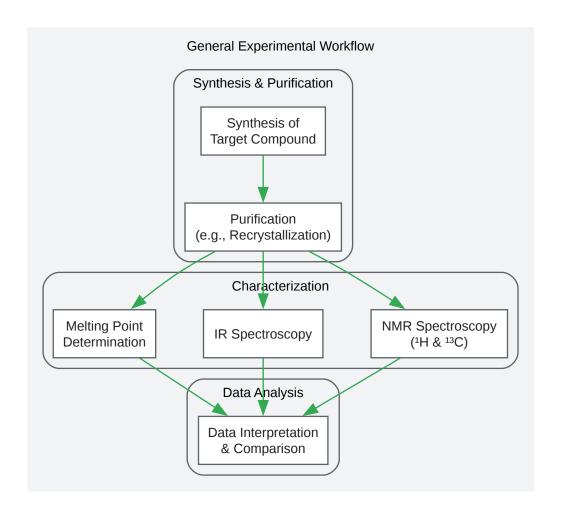
The following diagrams illustrate the relationships between the compounds and a typical experimental workflow for their characterization.



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Caption: Relationship between Cyclohexanecarboxylic Acid and its Chloro-isomers.





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Caption: A typical workflow for the synthesis and characterization of the compounds.

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#### References

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